(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an azido group (-N₃) attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the reaction of (1S)-1-chloro-7-methyl-1,2,3,4-tetrahydronaphthalene with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other nitrogen-containing species.
Reduction: Reduction of the azido group can yield amines, which can be further functionalized.
Substitution: The azido group can participate in substitution reactions, such as Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Triphenylphosphine (PPh₃) is often used in Staudinger ligation reactions.
Major Products:
Oxidation: Formation of nitrenes or aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of iminophosphoranes.
Scientific Research Applications
Chemistry: (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is used as a building block in organic synthesis. Its azido group can be transformed into various functional groups, making it a versatile intermediate.
Biology: In biological research, azido compounds are often used in bioorthogonal chemistry for labeling and tracking biomolecules. The azido group can be selectively targeted in living systems without interfering with native biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The azido group can be used to introduce bioactive moieties into drug candidates.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The azido group in (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical transformations, leading to the formation of reactive intermediates such as nitrenes. These intermediates can interact with molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other functional groups.
Comparison with Similar Compounds
- (1S)-1-Azido-1,2,3,4-tetrahydronaphthalene
- (1S)-1-Azido-7-ethyl-1,2,3,4-tetrahydronaphthalene
- (1S)-1-Azido-7-phenyl-1,2,3,4-tetrahydronaphthalene
Uniqueness: (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and the types of products formed in chemical reactions
Properties
IUPAC Name |
(1S)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJULZJSLFSKN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2N=[N+]=[N-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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